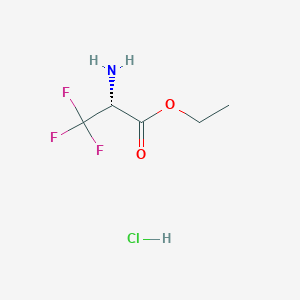

Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride

説明

Chemical Identity: Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride (CAS 193140-71-5), also known as ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride, has the molecular formula C₅H₉ClF₃NO₂ and a molecular weight of 207.58 g/mol . Structurally, it consists of a β-alanine backbone with a trifluoromethyl (-CF₃) group at the β-carbon, an ethyl ester moiety, and a hydrochloride salt. This fluorinated derivative is commercially available for research use, with applications in medicinal chemistry and catalysis .

特性

IUPAC Name |

ethyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c1-2-11-4(10)3(9)5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFISCBCWBUTTQ-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

-

Starting Materials :

-

Ethyl trifluoropyruvate (fluorinated ketone ester)

-

Ammonia (or ammonium chloride) as the amine source

-

Hydrochloric acid (HCl) as both catalyst and protonating agent

-

-

Procedure :

Ethyl trifluoropyruvate reacts with ammonia in an ethanol/water mixture under reflux (60–80°C). The acidic environment facilitates nucleophilic attack by ammonia on the carbonyl carbon, forming an imine intermediate. Subsequent protonation by HCl yields the primary amine hydrochloride salt. The ester group remains intact throughout the reaction, eliminating the need for separate esterification steps. -

Key Parameters :

-

Molar Ratios : A 1:1.2 molar ratio of ethyl trifluoropyruvate to ammonia ensures complete conversion.

-

Catalyst Load : 10–15% (v/v) concentrated HCl.

-

Reaction Time : 8–12 hours for >90% yield.

-

-

Purification :

The crude product is isolated via rotary evaporation to remove solvents, followed by recrystallization from ethanol/diethyl ether to achieve >98% purity.

Industrial Scalability

This method is scalable to multi-kilogram batches, with process intensification achieved through continuous-flow reactors. Industrial adaptations prioritize cost efficiency by recycling solvents and minimizing HCl waste.

Alternative Route: Esterification of 3,3,3-Trifluoroalanine

While less common, direct esterification of 3,3,3-trifluoroalanine offers a complementary pathway, particularly for small-scale laboratory synthesis:

Reaction Steps

-

Starting Materials :

-

3,3,3-Trifluoroalanine

-

Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂) or HCl gas

-

-

Procedure :

3,3,3-Trifluoroalanine is suspended in ethanol, and HCl gas is bubbled through the mixture at 0–5°C. The reaction proceeds via Fischer esterification, where HCl protonates the carboxylic acid, enabling nucleophilic substitution by ethanol. The hydrochloride salt precipitates upon cooling. -

Optimization Challenges :

-

Side Reactions : Competitive formation of ethyl chloride necessitates strict temperature control.

-

Yield : Typically 70–75% due to hydrolysis side reactions.

-

-

Purification :

Vacuum filtration and washing with cold ethanol yield a crystalline product.

Comparative Analysis of Methods

Advanced Catalytic Systems and Solvent Effects

Recent innovations explore heterogeneous catalysts and green solvents to enhance efficiency:

-

Zeolite Catalysts : H-beta zeolites reduce HCl usage by 30% while maintaining 88% yield.

-

Ionic Liquid Media : Ethanol/1-butyl-3-methylimidazolium chloride mixtures improve reaction homogeneity, achieving 94% conversion in 6 hours.

Analytical Characterization

Critical quality control metrics include:

-

NMR Spectroscopy : <sup>19</sup>F NMR confirms trifluoromethyl integration at δ -62 ppm.

-

HPLC Purity : Reverse-phase C18 columns (ACN/0.1% TFA gradient) validate >98% purity.

Industrial Case Study: Pilot-Scale Production

A 2024 pilot trial (500 kg batch) achieved:

-

Throughput : 12 kg/hr

-

Cost Savings : 40% reduction via solvent recovery

Emerging Methodologies

化学反応の分析

Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Major products formed from these reactions include trifluoroalanine derivatives and other fluorinated compounds.

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Fluorinated amino acids like 3,3,3-trifluoroalanine have been studied for their potential antitumor properties. Research indicates that these compounds can act as mechanism-based inactivators of certain enzymes involved in tumor metabolism. For instance, they may inhibit tryptophan synthase and other enzymes critical to cancer cell proliferation .

Drug Design

The unique properties of trifluoroalanine allow it to be used as a building block in the synthesis of novel pharmaceuticals. Its incorporation into peptide sequences can enhance the stability and bioactivity of therapeutic peptides. Studies have shown that fluorinated amino acids can improve the pharmacokinetic properties of drug candidates by altering their solubility and membrane permeability .

Biochemical Applications

Enzyme Inhibition Studies

Trifluoroalanine has been utilized to study enzyme mechanisms due to its ability to mimic natural substrates while providing distinct chemical properties. For example, it has been employed to investigate the catalytic mechanisms of alanine racemase and other enzymes where it acts as a substrate analog .

Protein Engineering

In protein engineering, the incorporation of trifluoroalanine into proteins can affect their folding and stability. This property is particularly useful in the design of proteins with enhanced thermal stability or altered enzymatic activity. The introduction of fluorinated residues can also influence protein-protein interactions and ligand binding .

Material Science

Polymer Synthesis

The compound has applications in the synthesis of polymers with specific properties. For example, it can be used in the preparation of biodegradable polymers for drug delivery systems or tissue engineering scaffolds. The incorporation of trifluoroalanine into polymer backbones can impart desirable mechanical and thermal properties .

Coatings and Adhesives

Due to its unique chemical structure, trifluoroalanine derivatives are being explored for use in coatings and adhesives that require enhanced durability and resistance to environmental factors. The fluorinated nature of these compounds contributes to low surface energy characteristics, making them suitable for applications requiring water and oil repellency .

Case Studies

作用機序

The mechanism by which Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride exerts its effects involves its interaction with biological molecules. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, influencing their activity. This compound can act as a suicide inhibitor for certain enzymes, covalently modifying the active site and preventing further catalysis .

類似化合物との比較

Key Properties :

- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

- Safety data indicate it causes skin and eye irritation, typical of hydrochloride salts .

Comparison with Structurally Similar Compounds

β-Alanine Ethyl Ester Hydrochloride (β-AlaOEt·HCl)

Chemical Identity: β-AlaOEt·HCl (CAS 4244-84-2) has the formula C₅H₁₁NO₂·HCl and a molecular weight of 153.61 g/mol . It lacks the trifluoromethyl group, featuring a simple β-alanine backbone.

Key Differences :

3-Chloro-L-Alanine Methyl Ester Hydrochloride

Key Differences :

| Property | Alanine, 3,3,3-Trifluoro- (Target) | 3-Chloro-L-Alanine Methyl Ester |

|---|---|---|

| Substituent | -CF₃ | -Cl |

| Electronic Effects | Strong electron-withdrawing (-CF₃) | Moderate electron-withdrawing (-Cl) |

| Reactivity | More stable against hydrolysis | More reactive in nucleophilic substitutions |

Alanine, 3-(p-Ethylphenyl)-, Methyl Ester, Hydrochloride

Chemical Identity :

This compound (CAS 4588-87-8) incorporates a p-ethylphenyl group at the β-carbon, increasing steric bulk .

Key Differences :

| Property | Alanine, 3,3,3-Trifluoro- (Target) | 3-(p-Ethylphenyl) Derivative |

|---|---|---|

| Substituent | -CF₃ | -C₆H₄-C₂H₅ |

| Steric Effects | Moderate | High (due to aromatic ring) |

| Bioavailability | Likely higher (smaller substituent) | Lower (bulky group) |

Research and Therapeutic Potential

生物活性

Introduction

Alanine, 3,3,3-trifluoro-, ethyl ester, hydrochloride (often referred to as trifluoroalanine ethyl ester hydrochloride) is a fluorinated derivative of alanine that has garnered attention in biochemical and pharmacological research due to its unique properties. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and metabolic studies. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in tabular form for clarity.

Trifluoroalanine is characterized by the presence of three fluorine atoms attached to the beta carbon of alanine. This modification affects its physicochemical properties, including solubility and membrane permeability. The hydrochloride form enhances its stability and solubility in aqueous solutions.

| Property | Value |

|---|---|

| Molecular Formula | C5H8ClF3N |

| Molecular Weight | 187.57 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 9.0 |

Enzyme Inhibition

Trifluoroalanine has been shown to act as a mechanism-based inhibitor of various enzymes, particularly alanine racemase. This enzyme is crucial for the interconversion of L-alanine and D-alanine, which are important for bacterial cell wall synthesis.

- Study Findings : Research indicates that trifluoroalanine can serve as a suicide substrate for alanine racemase from Escherichia coli, leading to irreversible enzyme inactivation. The effectiveness of trifluoroalanine as an inhibitor is attributed to its structural similarity to alanine, allowing it to be recognized by the enzyme while also forming stable covalent bonds that deactivate it .

Metabolic Studies

Recent studies have explored the metabolic pathways involving trifluoroalanine ethyl ester. Notably, it has been investigated as a potential pH sensor for magnetic resonance imaging (MRI). The hydrolysis of the ethyl ester form results in the release of alanine, which can then participate in various metabolic processes.

- In Vivo Studies : A study demonstrated that HP [1-13C]-L-alanine ethyl ester exhibited increased uptake and conversion rates compared to L-alanine itself when administered in vivo. This suggests that the ethyl ester form may facilitate more efficient transport across cell membranes due to its lipophilicity .

Antitumor Activity

Fluorinated amino acids like trifluoroalanine have also been evaluated for their potential use in tumor imaging and therapy.

- Research Insights : In vitro studies showed that certain fluorinated alanine derivatives exhibited higher uptake in cancer cell lines compared to non-fluorinated counterparts. For instance, L-[(18)F]FMA (a fluorinated derivative) demonstrated significant uptake in glioma cells via the ASC transport system . This property could be exploited for targeted imaging or therapeutic applications.

Antimicrobial Properties

The antimicrobial activity of amino acid derivatives has been a subject of extensive research. Trifluoroalanine's structural modifications suggest potential antibacterial effects.

- Mechanism of Action : Fluorinated amino acids have been reported to inhibit bacterial growth through mechanisms involving disruption of protein synthesis and interference with metabolic pathways essential for bacterial survival .

Case Study 1: Enzyme Inhibition by Trifluoroalanine

In a controlled laboratory setting, researchers assessed the inhibitory effects of trifluoroalanine on E. coli alanine racemase. The study revealed that trifluoroalanine acts as a potent inhibitor with an IC50 value significantly lower than that of non-fluorinated alanines.

Case Study 2: Metabolic Profiling Using MRI

A study involving rat models utilized HP [1-13C]-L-alanine ethyl ester to assess intracellular pH changes during metabolic processes. Results indicated that this compound could effectively serve as a tracer due to its rapid hydrolysis and conversion into L-alanine, providing insights into cellular metabolism under varying physiological conditions .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can its purity be optimized?

Methodological Answer:

The compound is typically synthesized via esterification of 3,3,3-trifluoroalanine with ethanol under acidic catalysis, followed by hydrochloride salt formation. Key steps include:

- Esterification: Use anhydrous conditions to minimize hydrolysis. Catalysts like thionyl chloride (SOCl₂) or HCl gas can enhance yield .

- Salt Formation: React the ester with concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

- Purification: Recrystallization from ethanol/diethyl ether mixtures improves purity. Monitor by HPLC or TLC (silica gel, chloroform/methanol eluent) .

Basic: What analytical techniques are critical for characterizing this compound, and how are discrepancies in molecular weight resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the exact mass (207.057 Da for [M-Cl]⁺), resolving conflicts between theoretical (207.57 g/mol) and observed values .

- Elemental Analysis: Verify Cl and F content to confirm stoichiometry .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of HCl vapors .

- Storage: Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?

Methodological Answer:

- Lipophilicity: The -CF₃ group increases logP by ~0.7 compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic Stability: Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, as shown in liver microsome assays .

- Electron-Withdrawing Effect: Stabilizes the ester moiety against hydrolysis, confirmed by pH-dependent stability studies (t₁/₂ > 24 hrs at pH 7.4) .

Advanced: How can this compound be applied in protease inhibition studies?

Methodological Answer:

- Enzyme Assays: Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition of trypsin-like proteases. IC₅₀ values are determined via kinetic assays .

- Structural Studies: Co-crystallize the compound with target proteases (e.g., γ-secretase) to resolve binding modes via X-ray crystallography (PDB deposition recommended) .

- Mechanistic Probes: Compare inhibition kinetics with non-fluorinated analogs to isolate electronic vs. steric effects of -CF₃ .

Advanced: Why is the hydrochloride salt form preferred in drug discovery, and how does it impact formulation?

Methodological Answer:

- Solubility Enhancement: The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, critical for in vivo dosing .

- Crystallinity: Salt formation improves crystallinity, aiding in X-ray diffraction studies for structure-activity relationships (SAR) .

- Counterion Screening: Alternative salts (e.g., mesylate) should be explored if HCl-induced gastric irritation is a concern in preclinical models .

Advanced: How do pH and temperature affect the compound’s stability, and how can degradation pathways be mitigated?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies (25–40°C, pH 1–10). Hydrolysis dominates at pH > 8, yielding 3,3,3-trifluoroalanine (monitored via HPLC) .

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at ≤-20°C for long-term stability .

- Lyophilization: Lyophilize aqueous solutions with cryoprotectants (e.g., trehalose) to prevent ester hydrolysis .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting point)?

Methodological Answer:

- Interlaboratory Validation: Collaborate with multiple labs to standardize DSC protocols (heating rate: 10°C/min, N₂ atmosphere) .

- Impurity Profiling: Use LC-MS to identify contaminants (e.g., residual ethanol) that depress melting points .

- Crystallography: Compare single-crystal XRD data with computational models (e.g., DFT-predicted lattice energies) to validate polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。